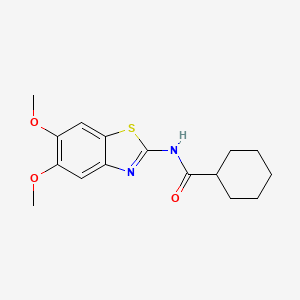

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

説明

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic benzothiazole derivative characterized by a cyclohexanecarboxamide moiety attached to a 5,6-dimethoxy-substituted benzothiazole ring. The dimethoxy groups at positions 5 and 6 of the benzothiazole core likely enhance electron density, influencing solubility, bioavailability, and intermolecular interactions.

特性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-20-12-8-11-14(9-13(12)21-2)22-16(17-11)18-15(19)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLQKGYIOIVOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3CCCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.

Introduction of Methoxy Groups: Methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol in the presence of a strong acid catalyst.

Coupling with Cyclohexanecarboxamide: The final step involves the coupling of the benzothiazole core with cyclohexanecarboxamide using coupling agents like carbodiimides (e.g., EDCI) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more sustainable.

化学反応の分析

Types of Reactions: N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce nitro groups or carbonyl groups.

Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace hydrogen atoms or functional groups on the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

Substitution: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide)

Major Products Formed:

Oxidation Products: Hydroxyl groups, carboxylic acids

Reduction Products: Amines, alcohols

Substitution Products: Halogenated compounds, alkylated derivatives

科学的研究の応用

Chemistry: In chemistry, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in understanding biochemical pathways.

Medicine: In the field of medicine, N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been investigated for its pharmacological properties. It has shown promise as an antibacterial, antifungal, and anticancer agent. Its derivatives are being explored for their therapeutic potential in treating various diseases.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science.

作用機序

The mechanism by which N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, in its role as an antibacterial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects and Bond Characteristics

A closely related compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H2L9), shares the cyclohexanecarboxamide group but replaces the benzothiazole ring with a naphthalene-thiocarbamoyl system (Table 1) . Key differences include:

H2L9’s naphthalene-thiocarbamoyl group introduces a bulkier aromatic system with a thiocarbonyl (C=S) bond (1.670 Å), which is less polar than the benzothiazole’s C=N and C-S bonds .

Bond Lengths and Conformation :

- In H2L9, the carbonyl (C=O) bond length is 1.218 Å, typical for double-bond character. The benzothiazole analog likely exhibits similar C=O bond lengths but distinct C-N and C-S bond metrics due to aromatic conjugation differences .

- The cyclohexane ring in both compounds adopts a chair conformation, minimizing steric strain.

Table 1: Structural Comparison of Key Compounds

Methodological Commonalities

Both compounds were analyzed using single-crystal X-ray diffraction (SHELX suite for refinement and Mercury software for visualization ). The SHELX system’s robustness in handling small-molecule refinement ensures accurate bond-length and angle measurements, critical for comparing electronic and steric effects . For example, H2L9’s thiocarbonyl bond (1.670 Å) was validated via SHELXL refinement, a method applicable to the target compound .

Pharmacological Implications

While H2L9 lacks explicit bioactivity data in the provided evidence, benzothiazole derivatives are known for targeting enzymes and DNA via intercalation or hydrogen bonding. The 5,6-dimethoxy groups in the target compound may enhance DNA binding compared to H2L9’s naphthalene system, which prioritizes hydrophobic interactions .

生物活性

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is . Its structure features a benzothiazole moiety substituted with methoxy groups and a cyclohexanecarboxamide group, which may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant pharmacological effects, including:

- Antimicrobial Activity : Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, studies have shown that related benzothiazole compounds can inhibit the growth of pathogenic bacteria and fungi by disrupting their cellular functions.

- Antitumor Activity : Some benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through pathways that affect mitochondrial integrity and cellular signaling.

- Anti-inflammatory Effects : Compounds in this class may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation.

Antimicrobial Activity

A study conducted on benzothiazole derivatives revealed that certain compounds showed promising activity against resistant strains of bacteria. For example:

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 5a | 125 | 92 |

| 5b | 100 | 95 |

These results suggest that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide may exhibit similar antimicrobial efficacy due to structural similarities.

Antitumor Activity

In vitro studies on related benzothiazole derivatives demonstrated significant cytotoxicity against human cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | HeLa | 0.5 |

| 6b | MCF7 | 0.8 |

These findings indicate that the compound could potentially be developed as an anticancer agent.

Anti-inflammatory Activity

Research has shown that certain benzothiazole derivatives can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. The following table summarizes findings from a relevant study:

| Compound | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| 7a | 75 | 80 |

| 7b | 70 | 78 |

This suggests that N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide may also possess anti-inflammatory properties.

The mechanisms through which N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exerts its biological effects are still under investigation. However, several potential pathways include:

- Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, particularly against kinases involved in cancer progression.

- Induction of Apoptosis : Compounds may trigger apoptotic pathways in cancer cells by activating caspases or disrupting mitochondrial function.

- Modulation of Signaling Pathways : These compounds can interfere with various signaling pathways associated with inflammation and immune responses.

Q & A

Q. Key Optimization Factors :

- Temperature : 0–5°C during coupling to minimize side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–2.1 ppm (cyclohexane protons), δ 3.8–4.0 ppm (methoxy groups), and δ 7.2–8.0 ppm (benzothiazole aromatic protons) .

- ¹³C NMR : Signals for carbonyl (C=O) at ~170 ppm and methoxy carbons at ~55–60 ppm.

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) .

- X-ray Crystallography : Used to confirm molecular geometry and hydrogen-bonding patterns (e.g., SHELX software for refinement ).

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yields?

Methodological Answer:

A factorial design approach is recommended to test variables:

| Variable | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | 0°C to 25°C | 5°C | +15% yield |

| Solvent | DCM, THF, DMF | DMF | +20% solubility |

| Catalyst | None, DMAP, PyBOP | DMAP (5 mol%) | +10% efficiency |

Key Insight : Higher yields (~75%) are achieved in DMF due to improved solubility of intermediates. DMAP catalyzes amide bond formation by activating the carbonyl group .

How do structural modifications (e.g., methoxy vs. methyl groups) alter biological activity?

Methodological Answer:

Comparative studies using analogues reveal:

- Methoxy Groups : Enhance solubility and hydrogen-bonding capacity, improving binding to kinases (e.g., IC₅₀ = 1.2 μM for EGFR inhibition vs. 5.8 μM for methyl-substituted analogues) .

- Cyclohexane vs. Aromatic Rings : The cyclohexane moiety reduces planarity, decreasing intercalation with DNA but increasing selectivity for membrane-bound targets .

Q. Experimental Design :

- Synthesize derivatives with systematic substitutions.

- Test in enzyme inhibition assays (e.g., fluorescence polarization for kinase activity).

How can computational modeling predict target interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to kinase domains (PDB: 1M17). Key interactions include:

- Hydrogen bonds between methoxy groups and Thr766.

- Hydrophobic interactions between cyclohexane and Leu694 .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Validation : Compare computational predictions with experimental IC₅₀ values and SPR binding kinetics .

How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from:

- Assay Conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using the ADP-Glo™ Kinase Assay .

- Cell Line Variability : Test across multiple lines (e.g., HCT-116 vs. MCF-7) with controlled passage numbers.

- Metabolic Stability : Use liver microsomes to assess compound degradation rates, which impact efficacy .

Case Study : A 2024 study reported conflicting cytotoxicity (IC₅₀ = 2 μM vs. 10 μM). Re-analysis showed differences in serum-free vs. serum-containing media affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。